Cas no 1935103-86-8 (1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde)

1-2-(メチルスルファニル)エチルシクロプロパン-1-カルバアルデヒドは、シクロプロパン骨格とチオエーテル基を有する特異な構造を持つ有機化合物です。この化合物の特徴は、反応性の高いアルデヒド基と硫黄原子の電子供与性を併せ持つ点にあり、医農薬中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。特に、シクロプロパン環の立体ひずみによる高い反応性と、チオエーテル基の配位能を活かした金属錯体形成能が注目されています。また、比較的安定な物性を示すため、取り扱いが容易であるという利点もあります。

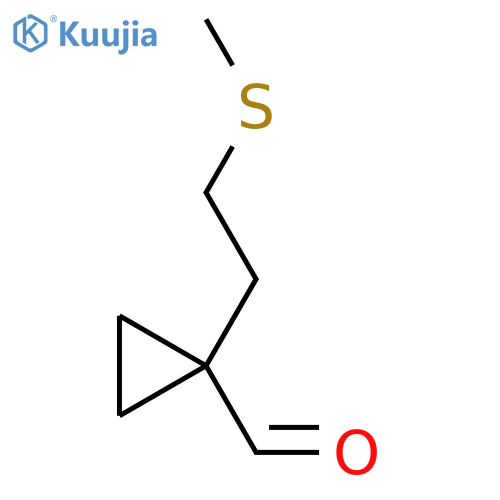

1935103-86-8 structure

商品名:1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde

- 1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde

- 1935103-86-8

- EN300-1622217

-

- インチ: 1S/C7H12OS/c1-9-5-4-7(6-8)2-3-7/h6H,2-5H2,1H3

- InChIKey: ZITOTNHNBORPLW-UHFFFAOYSA-N

- ほほえんだ: S(C)CCC1(C=O)CC1

計算された属性

- せいみつぶんしりょう: 144.06088618g/mol

- どういたいしつりょう: 144.06088618g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 42.4Ų

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1622217-10.0g |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 10g |

$5837.0 | 2023-06-04 | ||

| Enamine | EN300-1622217-0.1g |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 0.1g |

$1195.0 | 2023-06-04 | ||

| Enamine | EN300-1622217-5000mg |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 5000mg |

$3273.0 | 2023-09-22 | ||

| Enamine | EN300-1622217-250mg |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 250mg |

$1038.0 | 2023-09-22 | ||

| Enamine | EN300-1622217-1000mg |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 1000mg |

$1129.0 | 2023-09-22 | ||

| Enamine | EN300-1622217-100mg |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 100mg |

$993.0 | 2023-09-22 | ||

| Enamine | EN300-1622217-2.5g |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 2.5g |

$2660.0 | 2023-06-04 | ||

| Enamine | EN300-1622217-5.0g |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 5g |

$3935.0 | 2023-06-04 | ||

| Enamine | EN300-1622217-10000mg |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 10000mg |

$4852.0 | 2023-09-22 | ||

| Enamine | EN300-1622217-500mg |

1-[2-(methylsulfanyl)ethyl]cyclopropane-1-carbaldehyde |

1935103-86-8 | 500mg |

$1084.0 | 2023-09-22 |

1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde 関連文献

-

1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

1935103-86-8 (1-2-(methylsulfanyl)ethylcyclopropane-1-carbaldehyde) 関連製品

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬